molecular formula C9H6Cl2N2 B13678326 4,7-Dichloroisoquinolin-1-amine

4,7-Dichloroisoquinolin-1-amine

Cat. No.: B13678326
M. Wt: 213.06 g/mol
InChI Key: FWZHFHLVVMQLLA-UHFFFAOYSA-N
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Description

4,7-Dichloroisoquinolin-1-amine is a chemical compound with the molecular formula C9H6Cl2N2 It is a derivative of isoquinoline, characterized by the presence of two chlorine atoms at the 4th and 7th positions and an amine group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dichloroisoquinolin-1-amine typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with amines. One common method starts with 4,7-dichloroquinoline, which is reacted with an appropriate amine under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound can be achieved through a multi-step process. The initial step involves the hydrolysis and acid adjustment of 4-hydroxy-7-chloroquinoline-3-carboxylic acid ethyl ester using sodium hydroxide solution. This is followed by decarboxylation to produce 4-hydroxy-7-chloroquinoline, which is then chlorinated using phosphorus oxychloride to obtain 4,7-dichloroquinoline. Finally, the 4,7-dichloroquinoline is reacted with an amine to produce this compound .

Chemical Reactions Analysis

Types of Reactions

4,7-Dichloroisoquinolin-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include primary amines, secondary amines, and other nucleophiles.

    Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions depend on the desired transformation and the functional groups present in the molecule.

Major Products Formed

The major products formed from the reactions of this compound include various substituted isoquinolines, which can have different functional groups depending on the nucleophiles used in the reactions .

Mechanism of Action

The mechanism of action of 4,7-Dichloroisoquinolin-1-amine involves its interaction with molecular targets through nucleophilic aromatic substitution reactions. The chlorine atoms at the 4th and 7th positions are highly reactive and can be replaced by various nucleophiles, leading to the formation of new compounds with different biological activities . The specific pathways and targets depend on the nature of the nucleophiles and the resulting products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-Dichloroisoquinolin-1-amine is unique due to the presence of both chlorine atoms and an amine group, which allows for a wide range of chemical modifications and applications. Its reactivity and versatility make it a valuable compound in synthetic chemistry and drug development .

Properties

Molecular Formula

C9H6Cl2N2

Molecular Weight

213.06 g/mol

IUPAC Name

4,7-dichloroisoquinolin-1-amine

InChI

InChI=1S/C9H6Cl2N2/c10-5-1-2-6-7(3-5)9(12)13-4-8(6)11/h1-4H,(H2,12,13)

InChI Key

FWZHFHLVVMQLLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=NC=C2Cl)N

Origin of Product

United States

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